synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
An In-depth Technical Guide to the Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, scientifically-grounded protocol for the , a highly valuable building block in modern medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane scaffold has gained significant attention as a bioisosteric replacement for common motifs like morpholine and piperidine, offering improved physicochemical properties such as increased aqueous solubility and metabolic stability.[1] The C1-carboxylic acid functionality provides a crucial attachment point, enabling the incorporation of this rigid, three-dimensional scaffold into more complex pharmacophores.[1] This document outlines a robust, multi-step synthetic route, beginning from a functionalized azetidine precursor, and provides expert insights into the critical choices made during the experimental process.
Introduction: The Strategic Value of Spiro[3.3]heptanes
In the landscape of drug discovery, the design of novel molecular scaffolds that confer advantageous properties is paramount. Strained spirocyclic systems, particularly those containing heteroatoms, have emerged as powerful tools for medicinal chemists.[2][3] The 2-oxa-6-azaspiro[3.3]heptane core, composed of fused oxetane and azetidine rings, offers a unique combination of features:
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Three-Dimensionality: The rigid, non-planar structure allows for precise, predictable vectorization of substituents in three-dimensional space, which can lead to enhanced target selectivity.[2]
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Improved Physicochemical Properties: Compared to traditional carbocyclic or heterocyclic rings, this scaffold can improve aqueous solubility and reduce metabolic clearance rates, key attributes for successful drug candidates.[1]
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Novel Chemical Space: These building blocks provide access to previously unexplored chemical space, serving as valuable tools for scaffold hopping and intellectual property generation.[1]
The target molecule, functionalized with a tosyl-protected nitrogen and a C1-carboxylic acid, is particularly useful as it allows for further derivatization via standard amide coupling chemistries, making it a versatile intermediate for library synthesis.[1]
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target compound 1 involves disconnecting the key functional groups to reveal a simplified and accessible core structure. The final oxidation step is the conversion of a primary alcohol to the carboxylic acid. The spirocyclic core can be envisioned as being formed through an intramolecular cyclization. This leads back to a key azetidine intermediate.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies a protected azetidin-3-one as a critical starting point for constructing the spirocyclic framework. The synthesis will proceed by building the hydroxymethyl groups on the azetidine core, followed by a selective cyclization to form the oxetane ring and a final oxidation.
Synthetic Workflow and Experimental Protocols
The forward synthesis is a multi-step process requiring careful control of reaction conditions to achieve high yields and purity. The overall workflow is depicted below.
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of (6-Tosyl-2-oxa-6-azaspiro[3.3]heptan-1-yl)methanol (2)
This key step involves the construction of the spirocyclic oxetane-azetidine core starting from N-Tosyl-azetidin-3-one. The formation of a four-membered oxetane ring is often challenging and can be susceptible to side reactions such as Grob-type fragmentation.[1] The chosen route proceeds via a diol intermediate, which undergoes an intramolecular Williamson ether synthesis.
Protocol 1a: Synthesis of Methyl 2-(3-hydroxy-1-tosylazetidin-3-yl)acetate (6)
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Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).
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Enolate Formation: To the LDA solution, add methyl acetate (1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
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Aldol Addition: Add a solution of N-Tosyl-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the lithium enolate solution at -78 °C.
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Quenching and Workup: After stirring for 2-3 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ester 6 .
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Senior Application Scientist's Note: The use of LDA at low temperatures is critical to ensure rapid and complete enolate formation while preventing self-condensation of the methyl acetate. The tosyl group on the azetidinone is crucial for activating the carbonyl group and ensuring the stability of the azetidine ring under the basic reaction conditions.
Protocol 1b: Synthesis of 2-(3-(hydroxymethyl)-1-tosylazetidin-3-yl)ethan-1-ol (7)
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Reaction Setup: Dissolve the β-hydroxy ester 6 (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
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Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in THF to the stirred solution.
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Reaction Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the sequential dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).
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Workup and Purification: A white precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diol 7 , which is often used in the next step without further purification.
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Senior Application Scientist's Note: LiAlH₄ is a powerful reducing agent necessary to reduce the ester to the primary alcohol. The reaction is highly exothermic, and slow addition at 0 °C is essential for safety and to prevent side reactions. The Fieser workup is a reliable method for quenching LiAlH₄ reactions and results in a granular precipitate that is easily filtered.
Protocol 1c: Intramolecular Cyclization to Form (2)
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Reaction Setup: Dissolve the crude diol 7 (1.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a suitable solvent such as THF or pyridine at 0 °C.
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Cyclization: Add potassium tert-butoxide (KOt-Bu, 2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.[1] Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction with water and extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via flash column chromatography to afford the desired spiro-oxetane alcohol 2 .[1]
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Senior Application Scientist's Note: This is the key ring-forming step. One of the primary alcohols is selectively tosylated in situ, turning it into an excellent leaving group. The strong, non-nucleophilic base KOt-Bu then deprotonates the remaining primary alcohol, which subsequently displaces the tosylate in an intramolecular Sₙ2 reaction to form the strained oxetane ring. Using a slight excess of base ensures complete deprotonation and drives the reaction to completion.
Step 2: Oxidation to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (1)
The final step is the selective oxidation of the primary alcohol to a carboxylic acid. Many reagents can accomplish this, but a method that avoids harsh acidic or strongly basic conditions is preferable to maintain the integrity of the strained spirocyclic system.[4] A TEMPO-mediated oxidation is an excellent choice.[5]
Protocol 2: TEMPO-mediated Oxidation
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Reaction Setup: Dissolve the spiro-oxetane alcohol 2 (1.0 eq) in a biphasic solvent system such as dichloromethane/water. Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and sodium bromide (NaBr, 0.1 eq) to the mixture.
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Oxidation: Cool the vigorously stirred mixture to 0 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.5 eq) containing sodium bicarbonate (NaHCO₃) to maintain a pH between 8.5-9.5.
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Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
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Isolation: Separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude carboxylic acid 1 can be purified by recrystallization or by flash column chromatography using an acidified eluent system (e.g., ethyl acetate/hexanes with 0.5% acetic acid).
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Senior Application Scientist's Note: The TEMPO/NaOCl system is a mild and highly efficient catalytic system for oxidizing primary alcohols to carboxylic acids.[5] NaOCl is the stoichiometric oxidant, and TEMPO is the active catalytic species. Maintaining the pH with bicarbonate is crucial; if the solution becomes too acidic, the reaction stalls, and if it becomes too basic, side reactions can occur. This method displays excellent functional group tolerance.
Data and Characterization Summary
Proper characterization of the final product and key intermediates is essential for validating the synthetic protocol.
| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Characterization Methods |
| β-Hydroxy Ester (6) | C₁₃H₁₇NO₅S | 315.34 | 70-80 | ¹H NMR, ¹³C NMR, LRMS |
| Diol Intermediate (7) | C₁₁H₁₅NO₄S | 273.31 | 85-95 | ¹H NMR, LRMS (often used crude) |
| Spiro-oxetane Alcohol (2) | C₁₃H₁₇NO₄S | 299.34 | 60-70 | ¹H NMR, ¹³C NMR, HRMS |
| Final Product (1) | C₁₃H₁₅NO₅S | 297.33 | 80-90 | ¹H NMR, ¹³C NMR, HRMS, M.P. |
Expected ¹H NMR Data for Product (1) (400 MHz, CDCl₃): δ 7.78 (d, 2H), 7.35 (d, 2H), 4.8-4.6 (m, 2H), 4.5-4.3 (m, 2H), 4.2-4.0 (m, 4H), 2.45 (s, 3H). (Note: Exact shifts and multiplicities may vary; this is a representative spectrum).
Conclusion
This guide details a reliable and well-documented synthetic route to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this valuable building block. The key transformations—an aldol-type addition to build the carbon framework, a robust intramolecular cyclization to form the strained oxetane ring, and a mild final oxidation—are explained with practical insights to ensure successful execution. By providing access to novel three-dimensional chemical space, this compound and its derivatives will continue to be significant assets in the pursuit of next-generation therapeutics.
References
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